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Compound of Interest

Compound Name: N-Pentadecanoyl-psychosine

Cat. No.: B3026322

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "N-Pentadecanoyl-psychosine" is chemically inconsistent. Psychosine
(also known as galactosylsphingosine) is a lysosphingolipid, characterized by the absence of
an N-acyl fatty acid chain. Its precursor, galactosylceramide, is an N-acylated molecule. This
guide will focus on the biological functions of the well-characterized and pathologically
significant molecule, psychosine.

Executive Summary

Psychosine (galactosylsphingosine) is a cytotoxic lysosphingolipid that serves as a primary
pathogenic agent in Globoid Cell Leukodystrophy (GLD), or Krabbe disease.[1][2] This
inherited neurodegenerative disorder results from a deficiency in the lysosomal enzyme
galactosylceramidase (GALC), leading to the accumulation of psychosine in the nervous
system.[3][4] Once considered merely a metabolic byproduct, psychosine is now understood to
be a potent bioactive lipid that triggers a cascade of detrimental cellular events. Its toxicity
stems primarily from its ability to perturb cell membrane architecture, particularly lipid rafts,
rather than through specific, high-affinity protein interactions.[1][5] This membrane disruption
initiates pleiotropic effects, including apoptosis, inhibition of key signaling pathways like Protein
Kinase C (PKC), disruption of cytokinesis, induction of a pro-inflammatory state, and
mitochondrial dysfunction.[1][6][7][8] This guide provides a comprehensive overview of the
synthesis, degradation, and multifaceted biological functions of psychosine, presenting key
guantitative data and experimental methodologies relevant to its study.
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Psychosine Metabolism: Synthesis and Degradation

Psychosine homeostasis is tightly regulated. Its accumulation is the central event in the
pathophysiology of Krabbe disease.[5]

2.1 Synthesis Pathways Historically, psychosine was thought to be synthesized primarily
through an anabolic pathway. However, recent evidence has confirmed that a catabolic route is
the main source of its pathological accumulation.

e Catabolic Pathway (Primary): The principal pathway for psychosine generation in Krabbe
disease involves the deacylation of galactosylceramide by the lysosomal enzyme acid
ceramidase (ACDase).[4][9] This finding was crucial as it confirmed the "psychosine
hypothesis,” which posits that psychosine accumulation is the direct cause of the clinical
signs of the disease.[4]

¢ Anabolic Pathway: A secondary pathway exists where psychosine is synthesized from
sphingosine and UDP-galactose via the enzyme UDP-galactose:sphingosine
galactosyltransferase.[8][10]

2.2 Degradation Pathway Psychosine is normally degraded by the lysosomal enzyme
galactosylceramidase (GALC), which hydrolyzes it into galactose and sphingosine.[8][11] A
genetic deficiency of GALC leads to the pathological accumulation of psychosine.[11]
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Caption: Metabolic pathways of psychosine synthesis and degradation.

Biological Functions and Mechanisms of
Cytotoxicity

Psychosine exerts a wide range of cytotoxic effects, primarily through the physical disruption of
cellular membranes, which leads to the dysregulation of multiple signaling pathways.[1]

3.1 Membrane Perturbation and Lipid Raft Disruption The primary mechanism of psychosine
toxicity is non-enantioselective, indicating it acts by altering the biophysical properties of
membranes rather than binding to specific chiral protein targets.[1][3] Psychosine accumulates
in lipid rafts—specialized membrane microdomains rich in cholesterol and sphingolipids that
are critical for signal transduction.[1][5] This accumulation disrupts raft architecture, impairing
the function of resident proteins and compromising vesicular transport.[5]

3.2 Induction of Apoptosis Psychosine is a potent inducer of apoptosis, particularly in
oligodendrocytes, the myelin-producing cells of the central nervous system.[1] This
programmed cell death is a key contributor to the progressive demyelination seen in Krabbe
disease.[3] Treatment of oligodendrocytic cell lines with psychosine results in a dose-
dependent increase in apoptosis markers like Annexin V.[1]

3.3 Pro-Inflammatory Signaling In the central nervous system, psychosine promotes a chronic
inflammatory state. It potentiates the lipopolysaccharide (LPS)-induced production of pro-
inflammatory cytokines, including Interleukin-1(3 (IL-1p), IL-6, and Tumor Necrosis Factor-a
(TNF-0), in astrocytes.[6] Furthermore, it upregulates the expression of inducible nitric oxide
synthase (iNOS), leading to excessive production of nitric oxide (NO) and peroxynitrite, which
are highly damaging to neural cells.[6] This process involves the nuclear translocation of
transcription factors AP-1 and C/EBP.[6]
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Caption: Psychosine-induced pro-inflammatory signaling in astrocytes.

3.4 Inhibition of Protein Kinase C (PKC) Psychosine is a known inhibitor of Protein Kinase C
(PKC), a critical family of enzymes involved in numerous signal transduction pathways.[1] It
prevents the translocation of phosphorylated (active) PKC to the plasma membrane, a
necessary step for its function.[1] This inhibition is thought to result from the disruption of
membrane domains required for PKC docking and activation.[1]
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3.5 Disruption of Cytokinesis and Actin Reorganization A hallmark of Krabbe disease is the
presence of multinucleated 'globoid cells' in the brain.[7][12] Psychosine induces this
phenotype by inhibiting cytokinesis, the final stage of cell division.[7] It disrupts the normal
reorganization of the actin cytoskeleton, causing the formation of giant actin clots and
preventing the successful completion of the cleavage furrow, leading to the formation of
multinuclear cells.[7]

3.6 Additional Pathogenic Roles

o GPCR Activation: Psychosine is a specific ligand for the T cell death-associated gene 8
(TDAGS), an orphan G protein-coupled receptor.[12] Activation of this receptor by
psychosine contributes to the formation of globoid cells.[12]

» Mitochondrial Dysfunction: It potently and reversibly inhibits cytochrome c oxidase activity
within the mitochondrial membrane, impairing cellular respiration.[8]

» Anti-Angiogenic Effects: Psychosine exhibits anti-angiogenic properties by causing the
disassembly of actin structures in endothelial cells, which could impair blood vessel
development and contribute to CNS damage.[13]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of
psychosine from published studies.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2174564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2169470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2169470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2169470/
https://pubmed.ncbi.nlm.nih.gov/2558407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3754455/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Biological
Parameter Model System Value Reference
Effect
MO3.13 70-80%
o ) ) 20 uM (Lethal o
Cytotoxicity Oligodendrocytic Dose) reduction in cell [1]
ose
Cells viability after 24h
MO3.13 o
) ) 5 UM (Sub-lethal No significant
Oligodendrocytic o [1]
Dose) toxicity after 24h
Cells
Human Induction of cell
ECso = 15 pM [14]
Astrocytes death after 4h
Mouse ) ] )
o ) Direct induction
Demyelination Organotypic ECso =100 nM o [14]
) of demyelination
Cerebellar Slices
Attenuation of
Pathway Human ICs0 = 100 nM psychosine- [14]
Inhibition Astrocytes (pFTY720) induced cell
death

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of psychosine's function. Below are

summaries of protocols for key experiments cited in the literature.

5.1 Protocol: Psychosine Extraction and Quantification by LC-MS/MS This protocol is adapted

from methodologies used to measure psychosine in tissues.[1][4]

e Homogenization: Homogenize tissue samples (e.g., brain, sciatic nerve) in a suitable buffer
(e.g., 0.04 M citric acid).

 Internal Standard: Add a known amount of an internal standard (e.g., N,N-

dimethylpsychosine) to 50 pL of the homogenate.

 Lipid Extraction: Perform a two-step extraction using 200 pL of methanol (MeOH) for each

step. Vortex, centrifuge, and pool the supernatants after each extraction.
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e LC-MS/MS Analysis:

o Inject the extracted sample into a liquid chromatography system equipped with a
hydrophilic interaction liquid chromatography (HILIC) column to separate
galactosylsphingosine from its isomers (e.g., glucosylsphingosine).

o Perform detection using a tandem mass spectrometer (e.g., AB SCIEX 4000QTRAP) with
electrospray ionization (ESI).

o Quantify the psychosine concentration by comparing its peak area to that of the internal
standard.

5.2 Protocol: Cell Viability and Apoptosis Assay This protocol is based on the assessment of
psychosine-induced cell death.[1]

o Cell Culture: Plate cells (e.g., MO3.13 oligodendrocytic line) and serum-starve for 24 hours
to synchronize them.

o Treatment: Treat cells with varying concentrations of psychosine (e.g., 5 uM and 20 uM) or
vehicle control (DMSO) for a specified time (e.g., 24 hours).

e Apoptosis Staining (Annexin V):

o Harvest the cells by gentle trypsinization.

Wash cells with cold PBS.

[¢]

[e]

Resuspend cells in Annexin V Binding Buffer.

[e]

Add FITC-conjugated Annexin V and a viability dye like Propidium lodide (P1).

(¢]

Incubate in the dark for 15 minutes at room temperature.

o Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-
negative cells are considered early apoptotic, while double-positive cells are late
apoptotic/necrotic.
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5.3 Protocol: Visualization of Actin Filaments This protocol is used to observe the effects of
psychosine on the cytoskeleton.[7]

e Cell Culture and Treatment: Grow adherent cells (e.g., U937 myelomonocyte line) on glass
coverslips and treat with psychosine or vehicle.

» Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room
temperature.

e Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
e Staining:

o Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., FITC- or
Rhodamine-phalloidin) for 20-60 minutes at room temperature to stain F-actin.

o (Optional) Counterstain nuclei with DAPI.

e Microscopy: Mount the coverslips onto microscope slides and visualize the actin
cytoskeleton using a fluorescence microscope. Look for abnormalities such as the formation
of "giant actin clots."[7]
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General Workflow for Cellular Assays
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Caption: A generalized experimental workflow for studying psychosine's cellular effects.

Conclusion and Therapeutic Implications

Psychosine is a key neurotoxin whose accumulation is the primary driver of pathology in
Krabbe disease.[4][5] Its multifaceted mechanism of action, centered on the disruption of
membrane integrity, leads to widespread cellular dysfunction, including oligodendrocyte
apoptosis, inflammation, and demyelination.[1][6] The definitive confirmation that psychosine is
generated catabolically from galactosylceramide by acid ceramidase (ACDase) has been a
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landmark discovery.[4][9] This finding not only solidifies the "psychosine hypothesis” but also
identifies ACDase as a promising new therapeutic target for substrate reduction therapy in
Krabbe disease, offering a novel avenue for drug development professionals.[4][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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